Dopamine D₄ vs. 5‑HT₁A Receptor Selectivity: 6‑yl vs. 5‑yl Substitution Pattern
The 6‑yl benzodioxin substitution directs receptor selectivity toward dopamine D₄ receptors, whereas the 5‑yl substitution favours 5‑HT₁A receptors. In direct binding assays using human cloned receptors, 6‑yl‑substituted benzodioxinylpiperazines (exemplified by 1‑(2,3‑dihydrobenzo[1,4]dioxin‑6‑yl)‑4‑(4‑fluorobenzyl)piperazine) exhibit Kᵢ = 1.1–15 nM for D₄ and D₂/D₄ selectivity ratios of 800–6700 . In contrast, 5‑yl‑substituted analogs (e.g., 1‑(2,3‑dihydro‑1,4‑benzodioxin‑5‑yl)piperazine) show pKᵢ = 8.10–9.35 (≈0.45–7.9 nM) for 5‑HT₁A but substantially lower D₄ affinity . The target compound inherits the 6‑yl topology and is therefore expected to preserve the D₄‑preferring selectivity fingerprint. Quantitative D₄ binding data for the target compound itself remain to be published .
| Evidence Dimension | Receptor binding affinity – Dopamine D₄ vs. 5‑HT₁A |
|---|---|
| Target Compound Data | To be determined experimentally (6‑yl scaffold, D₄‑preferring expected) |
| Comparator Or Baseline | 6‑yl‑4‑(4‑fluorobenzyl)piperazine: D₄ Kᵢ = 1.1–15 nM, D₂/D₄ = 800–6700. 5‑yl‑piperazine: 5‑HT₁A pKᵢ = 8.10–9.35 (≈0.45–7.9 nM) |
| Quantified Difference | Receptor selectivity switch: 6‑yl → D₄ (Kᵢ ~1–15 nM); 5‑yl → 5‑HT₁A (Kᵢ ~0.45–7.9 nM) |
| Conditions | Radioligand binding assays; human cloned D₄ and 5‑HT₁A receptors expressed in CHO/HeLa cells |
Why This Matters
Procuring the 6‑yl analog rather than the more common 5‑yl series is critical for projects targeting D₄‑mediated pathways (e.g., cognition, addiction) and avoiding off‑target 5‑HT₁A activity.
- [1] Kügler, F., Sihver, W., Ermert, J., Hübner, H., Gmeiner, P., Prante, O., & Coenen, H. H. (2011). Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Journal of Medicinal Chemistry, 54(24), 8343–8352. https://doi.org/10.1021/jm200762g View Source
- [2] Peglion, J. L., et al. (1995). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Medicinal Chemistry, 38(20), 4044–4055. https://doi.org/10.1021/jm00020a020 View Source
- [3] This quantitative data gap is explicitly noted; the target compound's D₄ Kᵢ has not been published in peer-reviewed literature as of the search date. View Source
